Glucosulfone sodium, with the chemical formula CHNOS and CAS number 554-18-7, is a sulfonated derivative of glucose. This compound is characterized by the presence of sulfonic acid groups, which impart unique chemical properties and biological activities. Glucosulfone sodium is primarily used in medicinal chemistry and has garnered attention for its potential therapeutic applications, particularly in treating certain infectious diseases.
Glucosulfone sodium is synthesized through the sulfonation of glucose derivatives. The process typically involves the reaction of glucose with sulfonating agents under controlled conditions to introduce sulfonic acid groups. Subsequently, the product is neutralized with sodium hydroxide to form the sodium salt.
Glucosulfone sodium falls under several classifications:
The synthesis of glucosulfone sodium can be achieved through various methods, primarily focusing on the sulfonation of glucose. The typical synthetic route involves:
Industrial production often employs larger-scale equipment and more rigorous control over reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
The molecular weight of glucosulfone sodium is approximately 706.66 g/mol. Its solubility in water is notably high due to the presence of ionic sulfonate groups.
Glucosulfone sodium participates in several chemical reactions:
The oxidation reactions typically yield sulfone derivatives that may have enhanced biological activities. Reduction reactions can modify the compound's properties for specific applications in organic synthesis.
Glucosulfone sodium exerts its biological effects primarily through the inhibition of folic acid synthesis in bacteria. It acts as a competitive inhibitor of para-aminobenzoic acid (PABA), a crucial substrate for folate biosynthesis. By preventing the condensation of PABA with dihydropteroate diphosphate, glucosulfone sodium inhibits the formation of dihydrofolic acid, essential for nucleic acid synthesis and bacterial growth.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to characterize glucosulfone sodium and confirm its structure .
Glucosulfone sodium has various scientific applications:
Glucosulfone sodium (systematic IUPAC name: 1,1'-[Sulfonylbis(4,1-phenyleneimino)]bis[1-deoxy-1-sulfo-D-glucitol] disodium salt) is a complex sulfone derivative with the molecular formula C₂₄H₃₄N₂Na₂O₁₈S₃ and a molecular weight of 780.70 g/mol. It features a central 4,4'-diaminodiphenylsulfone (dapsone) core conjugated with two D-glucose sulfonate moieties through imino linkages. This molecular architecture confers high water solubility (>100 mg/mL), enabling intravenous administration, while maintaining stability to heat sterilization (autoclaving) [4] [5].
The compound exhibits stereochemical complexity with eight defined stereocenters out of ten possible chiral centers, resulting from D-glucose integration. Its mixed stereochemistry is denoted by the SMILES notation:[Na+].[Na+].OC[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(NC([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)S([O-])(=O)=O)C=C2)S([O-])(=O)=O
[5].
Nomenclature and Identifiers:
Glucosulfone sodium is recognized under multiple designations across pharmacological literature:
Table 1: Key Chemical Identifiers of Glucosulfone Sodium
Category | Identifier |
---|---|
Systematic Name | 1,1'-[Sulfonylbis(4,1-phenyleneimino)]bis[1-deoxy-1-sulfo-D-glucitol] disodium salt |
Molecular Formula | C₂₄H₃₄N₂Na₂O₁₈S₃ |
Molecular Weight | 780.70 g/mol |
CAS Registry | 554-18-7 |
Other Designations | Promin, Protomin, SN-166, NSC-36701 |
Glucosulfone sodium emerged as a cornerstone in the chemotherapeutic revolution against mycobacterial diseases. Synthesized initially by Emil Fromm and J. Wittmann (1908) and later independently by Parke-Davis (1937), its antimicrobial potential remained unexplored until the 1940s [2] [7]. The drug’s development was propelled by the urgent need for systemic agents against intractable infections like leprosy and tuberculosis, diseases then managed primarily with palliative isolation.
Breakthrough in Leprosy Chemotherapy:
In 1941, Guy Henry Faget at the National Leprosarium (Carville, Louisiana) pioneered clinical trials with glucosulfone sodium (Promin). His work built on Edmund Cowdry’s preclinical studies demonstrating efficacy against Mycobacterium leprae in rat models. Despite significant hemolytic toxicity observed in early human trials, Faget’s persistence revealed unprecedented outcomes:
These findings, published in 1943, marked the first definitive evidence that leprosy was chemically controllable. The drug’s success catalyzed a paradigm shift in public health policies, reducing institutional stigmatization of patients and enabling outpatient management [2] [10].
Mechanism and Therapeutic Rationale:
Glucosulfone sodium functions as a prodrug metabolized in vivo to dapsone (4,4'-diaminodiphenyl sulfone), the active antimicrobial moiety. Dapsone inhibits bacterial folate synthesis by competitively antagonizing p-aminobenzoic acid (PABA), disrupting dihydrofolic acid production—a pathway absent in humans (Ehrlich’s "magic bullet" concept) [1] [3]. This mechanism proved selectively toxic to mycobacteria, including M. leprae and M. tuberculosis [2] [5].
Table 2: Historical Milestones in Glucosulfone Sodium Development
Year | Event | Key Contributors |
---|---|---|
1908 | Initial synthesis | Emil Fromm & J. Wittmann |
1937 | Independent synthesis | Parke-Davis (Tillitson & Tullar) |
1941 | Preclinical validation vs M. leprae | Edmund Cowdry |
1943 | First clinical success in leprosy | Guy Henry Faget |
1946 | Global adoption for leprosy management | WHO Collaborative Trials |
Impact on Antimicrobial Drug Development:
Glucosulfone sodium’s clinical validation inspired the optimization of sulfone therapies:
Though superseded by multidrug regimens (e.g., dapsone/rifampicin/clofazimine) post-1960, glucosulfone sodium’s legacy persists as the progenitor of modern antimycobacterial chemotherapy. It demonstrated that systemic antimicrobials could target intracellular pathogens, paving the way for subsequent antibiotic eras [2] [8].
Compounds Mentioned:
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6